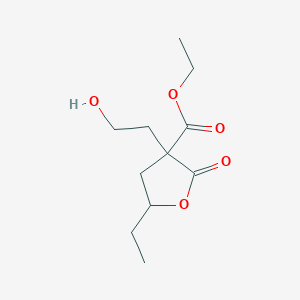
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is a complex organic compound with a unique structure that includes a tetrahydrofuran ring, an ester group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate typically involves the reaction of ethyl acetoacetate with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a series of steps including esterification, cyclization, and hydrolysis to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate can undergo various types of chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the ester group can produce an alcohol.
Scientific Research Applications
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate involves its interaction with various molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, while the ester group can undergo hydrolysis to release active metabolites. The tetrahydrofuran ring provides structural stability and can participate in ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-ethyl-3-(2-hydroxyethyl)-4-methylthiazolium bromide
- Ethyl 3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate
Uniqueness
Ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxotetrahydrofuran-3-carboxylate is unique due to its combination of functional groups and ring structure. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C11H18O5 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
ethyl 5-ethyl-3-(2-hydroxyethyl)-2-oxooxolane-3-carboxylate |
InChI |
InChI=1S/C11H18O5/c1-3-8-7-11(5-6-12,10(14)16-8)9(13)15-4-2/h8,12H,3-7H2,1-2H3 |
InChI Key |
SOQASSLTEFMFEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(C(=O)O1)(CCO)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















